![molecular formula C17H13F2N3O3 B10809993 N-[2-(difluoromethoxy)phenyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B10809993.png)
N-[2-(difluoromethoxy)phenyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(difluoromethoxy)phenyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a phthalazinone moiety through an acetamide linkage. The presence of the difluoromethoxy group imparts distinct chemical properties, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(difluoromethoxy)phenyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the difluoromethoxyphenyl intermediate. This intermediate is then reacted with phthalazinone derivatives under specific conditions to form the final product. Common reagents used in these reactions include difluoromethylating agents, such as ClCF2H, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are employed to scale up the production while maintaining the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(difluoromethoxy)phenyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
N-[2-(difluoromethoxy)phenyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(difluoromethoxy)phenyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with specific molecular targets. The difluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes, receptors, or other biomolecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-[2-(difluoromethoxy)phenyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide include:
- N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
- N-(4-(difluoromethoxy)phenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the difluoromethoxy group and the phthalazinone moiety.
Propriétés
Formule moléculaire |
C17H13F2N3O3 |
|---|---|
Poids moléculaire |
345.30 g/mol |
Nom IUPAC |
N-[2-(difluoromethoxy)phenyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C17H13F2N3O3/c18-17(19)25-14-8-4-3-7-12(14)20-15(23)9-13-10-5-1-2-6-11(10)16(24)22-21-13/h1-8,17H,9H2,(H,20,23)(H,22,24) |
Clé InChI |
XUUBDAFJFOQGOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NC3=CC=CC=C3OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B10809911.png)
![N-(3,4-dimethylphenyl)-N-{[4-(piperidine-1-carbonyl)phenyl]methyl}methanesulfonamide](/img/structure/B10809914.png)
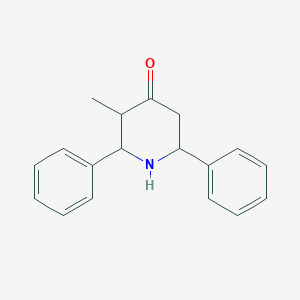
![(4-bromophenyl)[3-(dimethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl]methanone](/img/structure/B10809935.png)
![N-(4-methylphenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide](/img/structure/B10809939.png)
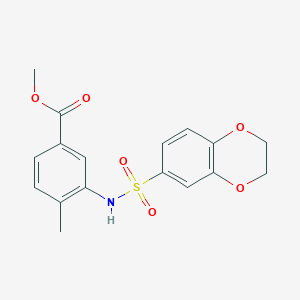
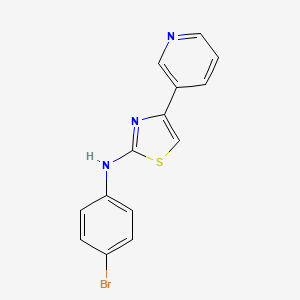
![3-[Benzyl(methyl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B10809961.png)
![4'-Methyl-N2-phenyl-[4,5'-bithiazole]-2,2'-diamine](/img/structure/B10809971.png)
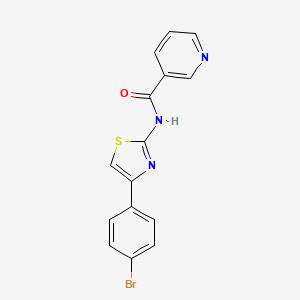
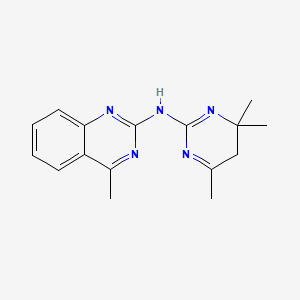
![N-[3-cyano-5-ethyl-4-(furan-2-yl)-6-propylpyridin-2-yl]acetamide](/img/structure/B10810005.png)
![N-phenyl-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10810009.png)
![3-(4-chlorophenyl)sulfanyl-N-[3-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B10810011.png)
